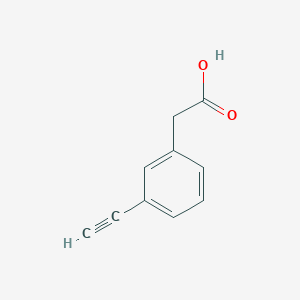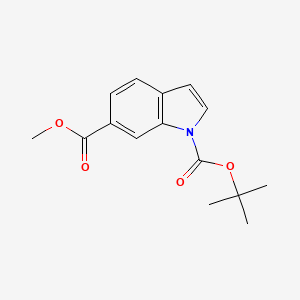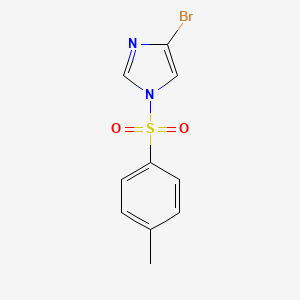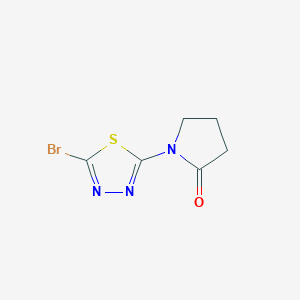
Ethyl-2-(Piperidin-4-yliden)acetat
Übersicht
Beschreibung
“Ethyl 2-(piperidin-4-ylidene)acetate” is an organic compound with the CAS Number: 59184-90-6 . It has a molecular weight of 171.24 .
Synthesis Analysis
The synthesis of “Ethyl 2-(piperidin-4-ylidene)acetate” involves the removal of the metalation group, dehydroxylation, and pyridine reduction . The process involves the use of ethyl acetate and the reaction is carried out in a hydrogenation apparatus .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(piperidin-4-ylidene)acetate” is represented by the formula C9H17NO2 . The InChI key for this compound is IHSUFLCKRIHFGY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Ethyl 2-(piperidin-4-ylidene)acetate” is a solid or liquid at room temperature . It has a molecular weight of 171.24 .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Piperidinderivate sind wichtige Bausteine in der medizinischen Chemie für die Konstruktion von Arzneimitteln, da sie in vielen pharmakologisch aktiven Verbindungen vorkommen . “Ethyl-2-(Piperidin-4-yliden)acetat” könnte möglicherweise für die Synthese neuer Pharmazeutika verwendet werden.
Organische Synthese
Diese Verbindung kann in organischen Syntheseprozessen verwendet werden, z. B. in Eintopf-Reaktionen, um komplexe Moleküle effizienter zu erzeugen .
Materialwissenschaften
Piperidinderivate wurden in der Materialwissenschaft für die Synthese neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien eingesetzt .
Analytische Chemie
Die Eigenschaften der Verbindung, wie z. B. Siedepunkt, Dichte und Molekulargewicht, können in der analytischen Chemie zur Charakterisierung von Substanzen verwendet werden .
Chemische Forschung
Forscher könnten die Reaktivität von “this compound” mit anderen Chemikalien untersuchen, um neue Reaktionen und Mechanismen zu entdecken .
Pharmakologie
In der Pharmakologie werden Piperidinderivate auf ihre potenziellen therapeutischen Wirkungen untersucht und könnten Teil von Studien zur Entwicklung neuer Medikamente sein .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including “Ethyl 2-(piperidin-4-ylidene)acetate”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(piperidin-4-ylidene)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions are crucial for the compound’s role in modulating biochemical pathways. Additionally, Ethyl 2-(piperidin-4-ylidene)acetate has been shown to interact with transferases and hydrolases, further highlighting its versatility in biochemical processes .
Cellular Effects
The effects of Ethyl 2-(piperidin-4-ylidene)acetate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, Ethyl 2-(piperidin-4-ylidene)acetate has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, Ethyl 2-(piperidin-4-ylidene)acetate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain hydrolases, thereby affecting the hydrolysis of specific substrates . Additionally, Ethyl 2-(piperidin-4-ylidene)acetate can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl 2-(piperidin-4-ylidene)acetate in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that Ethyl 2-(piperidin-4-ylidene)acetate remains stable under specific conditions, but its degradation can lead to reduced activity . Long-term studies in vivo have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting its potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of Ethyl 2-(piperidin-4-ylidene)acetate vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. Studies have shown that there is a threshold effect, where doses above a certain level result in significant toxic effects, including cellular damage and altered metabolic functions . It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
Ethyl 2-(piperidin-4-ylidene)acetate is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism. Additionally, Ethyl 2-(piperidin-4-ylidene)acetate can affect the levels of specific metabolites, further highlighting its significance in metabolic studies .
Transport and Distribution
The transport and distribution of Ethyl 2-(piperidin-4-ylidene)acetate within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
Ethyl 2-(piperidin-4-ylidene)acetate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Eigenschaften
IUPAC Name |
ethyl 2-piperidin-4-ylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYPMPDBKBYGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595656 | |
| Record name | Ethyl (piperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315203-51-1 | |
| Record name | Ethyl (piperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)



![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)



![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)




![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)